molecular formula C13H15FO3 B12079998 Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate CAS No. 1213256-62-2

Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

Cat. No.: B12079998
CAS No.: 1213256-62-2
M. Wt: 238.25 g/mol
InChI Key: FPLGHVNXMVPKQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound features a benzoate ester structure with a cyclopropylmethoxy group and a fluorine atom attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-(cyclopropylmethoxy)-4-fluorobenzoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Hydrolysis: 3-(cyclopropylmethoxy)-4-fluorobenzoic acid and ethanol.

    Reduction: 3-(cyclopropylmethoxy)-4-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is primarily determined by its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

    Ethyl 3-(cyclopropylmethoxy)-4-difluorobenzoate: Similar structure but with an additional fluorine atom, which may alter its reactivity and biological activity.

    3-(Cyclopropylmethoxy)-4-fluorobenzoic acid: The acid form of the ester, which may have different solubility and reactivity properties.

Uniqueness: Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1213256-62-2

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

InChI

InChI=1S/C13H15FO3/c1-2-16-13(15)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

FPLGHVNXMVPKQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)OCC2CC2

Origin of Product

United States

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